The synthesis of 11-methoxy-16-iodoestradiol typically involves several key steps:
The molecular structure of 11-methoxy-16-iodoestradiol can be represented by its chemical formula and has a complex three-dimensional arrangement that includes multiple stereocenters. The compound's structure features:
The stereochemistry of the molecule is significant; it contains several chiral centers that influence its interaction with estrogen receptors .
11-Methoxy-16-iodoestradiol can participate in various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions such as temperature and solvent play a critical role in determining the success and yield of these transformations .
The mechanism of action of 11-methoxy-16-iodoestradiol primarily involves its binding to estrogen receptors (ER). Upon binding:
Studies have demonstrated that this compound exhibits binding affinities comparable to estradiol itself, making it a potent agent for both therapeutic and diagnostic purposes .
The physical and chemical properties of 11-methoxy-16-iodoestradiol include:
These properties are essential for determining the compound's behavior in biological systems and its suitability for various applications .
11-Methoxy-16-iodoestradiol has significant scientific applications:
The ongoing research into this compound continues to explore its full potential in both clinical and research settings .
The quest for ER-targeted radiopharmaceuticals began in the 1970s with tritiated estradiol, which provided foundational binding data but lacked imaging utility. Initial radioiodination attempts targeted the phenolic A-ring (positions 2 or 4), but this compromised ER affinity due to steric clashes with the binding pocket. A breakthrough came with 16α-[¹²⁵I]iodoestradiol (IE2), where iodine placement away from the A-ring preserved ~70% of estradiol’s binding affinity. However, IE2 exhibited rapid metabolic deiodination in vivo, limiting target accumulation [6] [8].
The 1980s saw innovations in D-ring halogenation strategies:
Table 1: Evolution of Key Halogenated Estradiol Derivatives
Compound | Key Structural Features | Year | Advantages/Limitations |
---|---|---|---|
16α-[¹²⁵I]Iodoestradiol | 16α-Iodo substitution | 1979 | High ER affinity; rapid deiodination in vivo |
E/Z-17α-Iodovinylestradiol | 17α-(iodovinyl) group | 1982 | Enhanced stability; isomer-specific binding differences |
11β-Methoxy-16α-[¹²⁵I]iodoestradiol (MIE2) | 11β-Methoxy, 16α-iodo | 1989 | Optimal stability, affinity, and imaging contrast |
16α-[¹⁸F]Fluoroestradiol (FES) | 16α-Fluoro substitution | 1984 | PET compatibility; slower clearance than MIE2 |
The synergistic design of MIE2’s substituents underpins its biochemical efficacy:
Binding studies confirm MIE2’s exceptional specificity:
Table 2: Comparative ER Binding Affinities of Halogenated Estrogens
Compound | Relative Binding Affinity (%) | Non-Specific Binding | Key Metabolic Stability Feature |
---|---|---|---|
Estradiol (E2) | 100 | Low | N/A |
16α-[¹²⁵I]Iodoestradiol (IE2) | 70 | Moderate | Susceptible to deiodination |
MIE2 | 85–90 | Low | 11β-Methoxy shields C-I bond |
7α-Cyano-IE2 | 40 | High | Unfavorable steric bulk |
4-Fluoro-11β-methoxy-IE2 | 95 | Low | Combined electron-withdrawing groups |
MIE2’s high specific activity (>2,000 Ci/mmol) and pharmacokinetic profile enable sensitive ER mapping:
Table 3: Key Applications of MIE2 in ER Research
Application Domain | Methodology | Key Finding |
---|---|---|
Developmental Neurobiology | Autoradiography + ICC | ER restricted to neurons in postnatal rat brain |
Breast Cancer Diagnostics | SPECT with 123I-MIE2 | Positive correlation with tumor ERα IHC status |
Antiestrogen Pharmacology | In vivo occupancy assays | Tamoxifen occupies 50–70% of brain ER vs. 95% for E2 |
ER Subtype Distribution | Combined ligand/antibody staining | Colocalization with ERα in basal forebrain neurons |
Despite the rise of 18F-FES for PET, MIE2 retains utility for SPECT facilities and high-resolution autoradiography. Its structural template continues informing novel probes like 7α/11β-bis-substituted estradiols, balancing affinity, stability, and clearance [3] [4] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7